

# Spectroscopic Profile of N-benzyl-beta-alanine: A Technical Guide

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## Compound of Interest

Compound Name: *N-benzyl-beta-alanine*

CAS No.: 5426-62-0

Cat. No.: B1267378

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-benzyl-beta-alanine**, a substituted beta-amino acid of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **N-benzyl-beta-alanine** in a laboratory setting.

## Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **N-benzyl-beta-alanine**. Due to the limited availability of directly published, comprehensive spectral data for **N-benzyl-beta-alanine**, the NMR data is predicted based on established chemical shift principles and data from structurally similar compounds. The IR and MS data are based on a combination of data for related molecules and general fragmentation patterns of the constituent functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **N-benzyl-beta-alanine** in  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~3.80	Singlet	2H	Benzyl $\text{CH}_2$
~2.95	Triplet	2H	N- $\text{CH}_2$ (beta-position)
~2.60	Triplet	2H	$\text{CH}_2$ -COOH (alpha-position)
~10.5 (broad)	Singlet	1H	COOH
~2.5 (broad)	Singlet	1H	NH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **N-benzyl-beta-alanine** in  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ , ppm)	Assignment
~177.0	C=O (Carboxylic acid)
~138.5	Aromatic C (quaternary)
~128.8	Aromatic CH
~128.5	Aromatic CH
~127.5	Aromatic CH
~54.0	Benzyl $\text{CH}_2$
~47.0	N- $\text{CH}_2$ (beta-position)
~34.0	$\text{CH}_2$ -COOH (alpha-position)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **N-benzyl-beta-alanine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
3030	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1710	Strong	C=O stretch (Carboxylic acid)
1600, 1495, 1450	Medium-Weak	Aromatic C=C stretches
1400	Medium	C-N stretch
1200	Medium	C-O stretch
740, 700	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **N-benzyl-beta-alanine**

m/z	Proposed Fragment
179	[M] <sup>+</sup> (Molecular Ion)
161	[M - H <sub>2</sub> O] <sup>+</sup>
134	[M - COOH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
88	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small

organic molecules.

## NMR Spectroscopy

### 1. Sample Preparation:

- Weigh 10-20 mg of **N-benzyl-beta-alanine** and dissolve it in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### 2. $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

### 3. $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

- Temperature: 298 K.

#### 4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **N-benzyl-beta-alanine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

### 2. IR Spectrum Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

### 1. Sample Preparation:

- Prepare a dilute solution of **N-benzyl-beta-alanine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

### 2. Mass Spectrum Acquisition (Electron Ionization - EI):

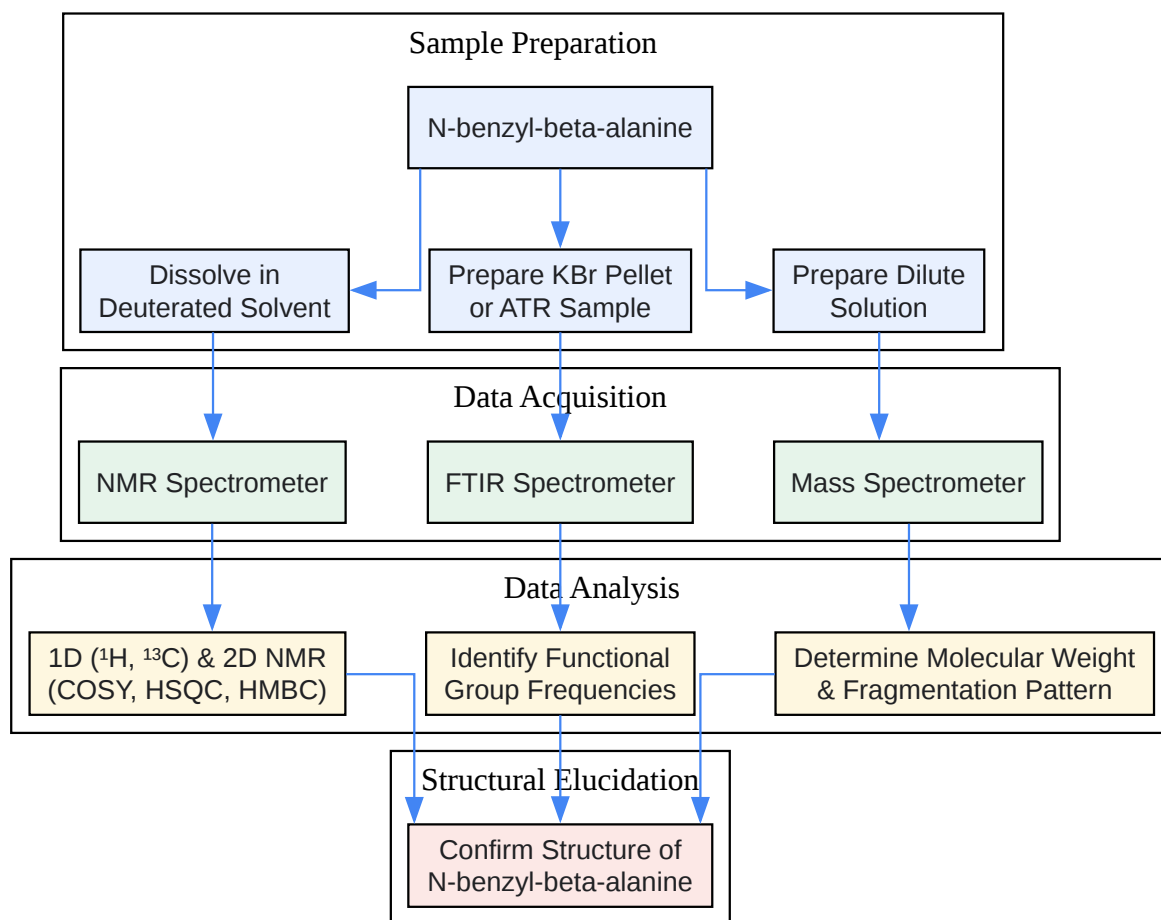
- Spectrometer: A mass spectrometer equipped with an electron ionization source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Source Temperature: 200-250 °C.

### 3. Data Analysis:

- Identify the molecular ion peak  $[M]^+$ .
- Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of benzylamines often involves the formation of a stable tropylium ion (m/z 91).[1][2] The carboxylic acid moiety can undergo fragmentation through the loss of water or the entire carboxyl group.[3]

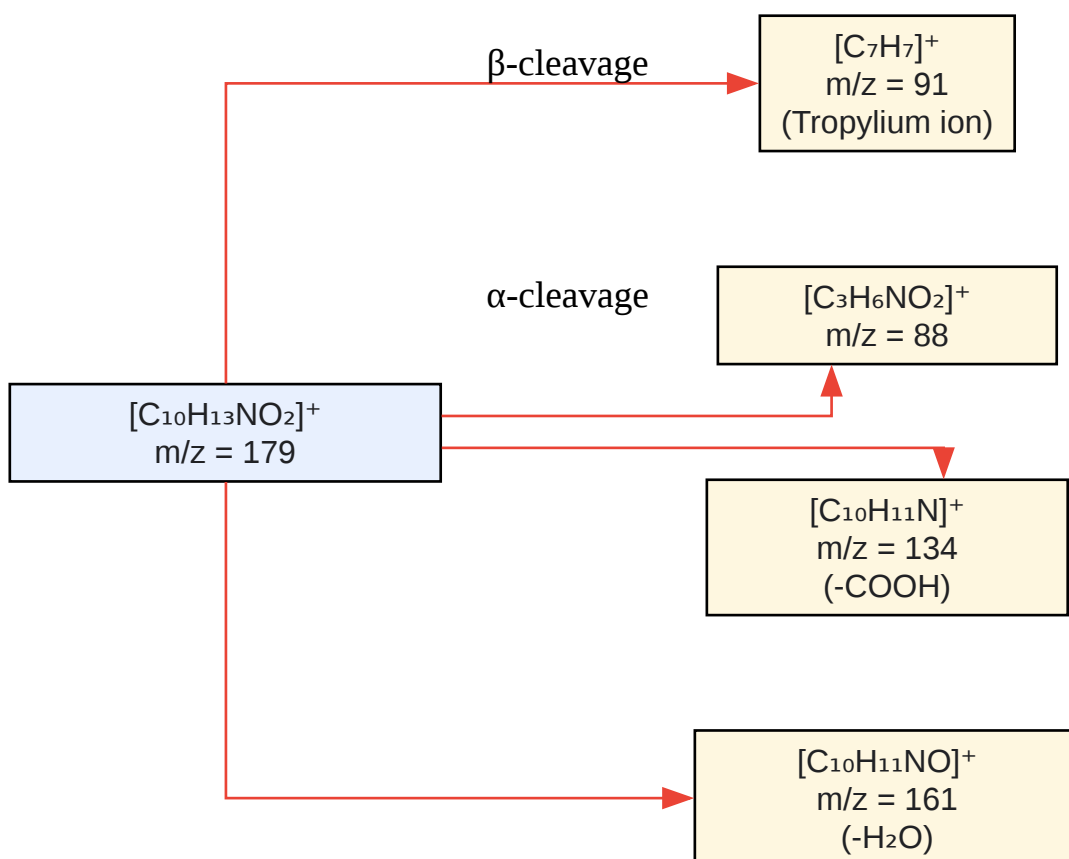
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-benzyl-beta-alanine** and a proposed mass spectrometry fragmentation pathway.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Proposed MS Fragmentation Pathway.

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## References

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